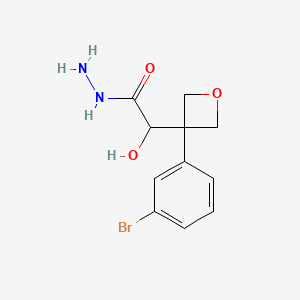

2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide

Description

Properties

Molecular Formula |

C11H13BrN2O3 |

|---|---|

Molecular Weight |

301.14 g/mol |

IUPAC Name |

2-[3-(3-bromophenyl)oxetan-3-yl]-2-hydroxyacetohydrazide |

InChI |

InChI=1S/C11H13BrN2O3/c12-8-3-1-2-7(4-8)11(5-17-6-11)9(15)10(16)14-13/h1-4,9,15H,5-6,13H2,(H,14,16) |

InChI Key |

WDHBXJSJOOEIHI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)Br)C(C(=O)NN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide typically involves multiple steps. One common approach starts with the preparation of 3-(3-bromophenyl)oxetane, which is then subjected to further reactions to introduce the hydroxyacetohydrazide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .

Scientific Research Applications

2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions, while the oxetane ring provides a rigid framework that can influence the compound’s binding affinity. The hydroxyacetohydrazide moiety can form hydrogen bonds, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Oxetane vs. Benzimidazole Cores

The oxetane ring in the target compound confers higher polarity and metabolic stability compared to benzimidazole-containing analogs (e.g., ).

Substituent Effects

- Bromophenyl Group : Present in both the target compound and . This group increases lipophilicity (logP ~2.8–3.5) and may improve blood-brain barrier penetration .

- Hydroxyl Group : Unique to the target compound and . Enhances hydrogen-bonding capacity, critical for interactions with enzymes like cyclooxygenase (COX-2) .

- Hydrazide/Hydrazone Moieties : Common in –5. These groups enable metal chelation and redox activity, useful in antitumor and antimicrobial applications .

Biological Activity

The compound 2-(3-(3-bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide is a derivative of oxetan and hydrazide, which has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 304.13 g/mol

- CAS Number : 172408613

- Structural Characteristics : The compound features a bromophenyl group attached to an oxetane ring, which is further linked to a hydrazide moiety. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar hydrazide derivatives. For instance, compounds with oxetane rings have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromophenyl group may enhance the lipophilicity and membrane permeability, facilitating better interaction with microbial membranes.

| Study | Organism | Activity |

|---|---|---|

| A | Staphylococcus aureus | Inhibition at 50 µg/mL |

| B | Escherichia coli | Inhibition at 100 µg/mL |

Anticancer Potential

Research indicates that hydrazide derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in clinical settings; however, related compounds have demonstrated:

- Mechanism : Induction of apoptosis via mitochondrial pathways.

- Case Study : A related hydrazide showed a significant reduction in tumor size in xenograft models.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Membrane Disruption : The lipophilic nature due to the bromophenyl group may disrupt microbial cell membranes.

- Signal Transduction Pathways : It may modulate pathways related to inflammation and apoptosis.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the efficacy of several oxetane derivatives against resistant bacterial strains, highlighting the potential of brominated compounds in overcoming resistance mechanisms.

-

Anticancer Activity :

- In vitro studies on cancer cell lines demonstrated that derivatives similar to this compound can significantly inhibit cell growth and induce apoptosis through caspase activation.

Q & A

Q. What are the established synthetic routes for 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via reflux reactions using a round-bottom flask under controlled conditions. For example, hydrazide intermediates (e.g., N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide) are reacted with aromatic amines (e.g., 3-nitroaniline) at 100°C for 4 hours. Post-reaction, ice-cold water is added to precipitate the product, followed by recrystallization in methanol to enhance purity . Optimization includes adjusting stoichiometry, reaction time, and solvent selection.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., hydrazide N–H stretches at ~3300 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry, such as oxetan-3-yl proton signals at δ 4.5–5.0 ppm. Mass spectrometry (MS) validates molecular weight via molecular ion peaks (e.g., [M+H]⁺) .

Q. What in vivo models are suitable for preliminary anticonvulsant activity screening?

Methodological Answer: Wistar rats (150–200 g body weight) are commonly used. The compound is administered intraperitoneally, and seizure induction methods (e.g., pentylenetetrazole or maximal electroshock) are applied. Activity is quantified by latency to seizure onset and mortality rates, with phenytoin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of anticonvulsant activity?

Methodological Answer: SAR studies compare derivatives with varied substituents on the phenyl ring. For instance, aromatic groups (e.g., 3-nitroaniline) enhance activity compared to aliphatic groups (methyl/ethyl) due to improved target binding. Systematic substitution at the oxetan-3-yl or hydrazide moieties can further refine potency. Computational docking aids in predicting interactions with voltage-gated ion channels .

Q. How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticonvulsant)?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell lines vs. in vivo models) or purity variations. Validate results by:

Q. What computational strategies predict metabolic pathways and toxicity profiles?

Methodological Answer: Use in silico tools like ADMET Predictor™ or SwissADME to estimate bioavailability, cytochrome P450 interactions, and hepatotoxicity. Molecular dynamics simulations model interactions with metabolic enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal assays using liver S9 fractions .

Q. How can regioselective modification of the 3-bromophenyl group enhance target specificity?

Methodological Answer: Replace the bromine atom via nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions. Monitor reaction progress with thin-layer chromatography (TLC). Evaluate substituent effects on binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs validate proposed mechanisms of action in neurological targets?

Methodological Answer: Combine electrophysiological recordings (e.g., patch-clamp for sodium channel inhibition) with immunohistochemistry to assess neuronal activity. Knockdown models (e.g., siRNA targeting GABA receptors) confirm target involvement. Cross-validate results with radioligand binding assays .

Data Analysis and Validation

Q. How should researchers interpret conflicting spectroscopic data during structural elucidation?

Methodological Answer: Contradictions in NMR/IR data may arise from tautomerism or impurities. Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguous signals. Compare experimental data with simulated spectra from density functional theory (DFT) calculations. Repeat synthesis with deuterated solvents to eliminate solvent artifacts .

Q. What strategies ensure reproducibility in biological activity assays?

Methodological Answer: Standardize animal housing conditions (e.g., temperature, light cycles) and randomize treatment groups. Use blinded scoring for seizure severity. Include internal controls (e.g., reference compounds) in each assay batch. Publish raw data and statistical methods (e.g., ANOVA with post-hoc tests) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.